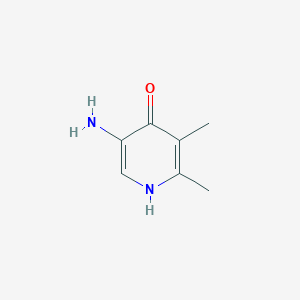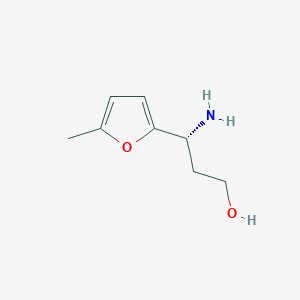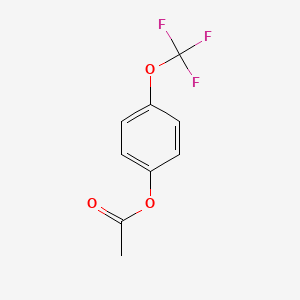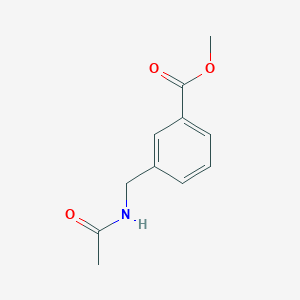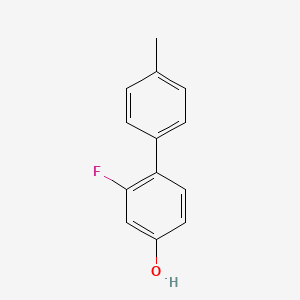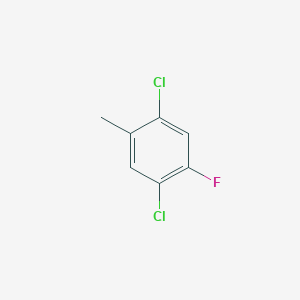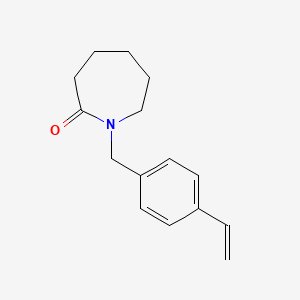
N-Vinylbenzyl caprolactam
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Vinylbenzyl caprolactam is a versatile compound that has garnered significant interest in various scientific fields due to its unique chemical properties. It is a monomer that can be polymerized to form polymers with valuable applications in drug delivery, biomedical engineering, and other industrial uses. The compound is known for its thermoresponsive behavior, making it particularly useful in applications where temperature sensitivity is crucial.
准备方法
Synthetic Routes and Reaction Conditions
N-Vinylbenzyl caprolactam can be synthesized through various methods, including free radical polymerization and precipitation polymerization. One common method involves the use of 2,2′-azobis(2-methylpropionamidine) dihydrochloride as an initiator in an ethanol medium at 70°C . Another method employs dual-sited phase-transfer catalysts and potassium persulfate as a radical initiator in a cyclohexane-aqueous medium at 60°C under ultrasound conditions .
Industrial Production Methods
Industrial production of this compound often involves bulk polymerization techniques using initiators like 2,2′-azobisisobutyronitrile. Emulsion polymerization using ammonium persulfate/tertiary amine redox initiators is also common . These methods are scalable and can produce large quantities of the compound for various applications.
化学反应分析
Types of Reactions
N-Vinylbenzyl caprolactam undergoes several types of chemical reactions, including:
Polymerization: This is the most common reaction, where the monomer forms polymers under specific conditions.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators like 2,2′-azobis(2-methylpropionamidine) dihydrochloride and potassium persulfate are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are employed in specific conditions.
Major Products Formed
The primary product formed from the polymerization of this compound is poly(N-vinylcaprolactam), which has applications in drug delivery and biomedical engineering .
科学研究应用
N-Vinylbenzyl caprolactam has a wide range of scientific research applications:
作用机制
The mechanism of action of N-Vinylbenzyl caprolactam primarily involves its polymerization to form poly(N-vinylcaprolactam). This polymer exhibits thermoresponsive behavior, meaning it can change its physical properties in response to temperature changes. This property is particularly useful in drug delivery systems, where the polymer can release drugs at specific temperatures .
相似化合物的比较
N-Vinylbenzyl caprolactam is often compared with other thermoresponsive polymers like poly(N-isopropylacrylamide) and poly(N-vinylpyrrolidone). While all these compounds exhibit temperature sensitivity, this compound is unique due to its lower toxicity and better biocompatibility . Similar compounds include:
Poly(N-isopropylacrylamide): Known for its thermoresponsive properties but has higher toxicity compared to this compound.
Poly(N-vinylpyrrolidone): Another thermoresponsive polymer but with different solubility and biocompatibility profiles.
This compound stands out due to its unique combination of properties, making it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
1-[(4-ethenylphenyl)methyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-13-7-9-14(10-8-13)12-16-11-5-3-4-6-15(16)17/h2,7-10H,1,3-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUIDNVNGDVPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2CCCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
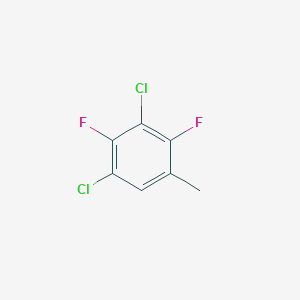
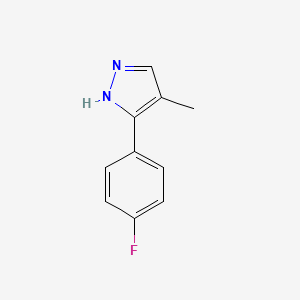
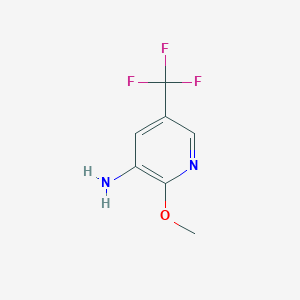
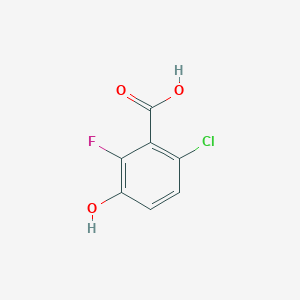
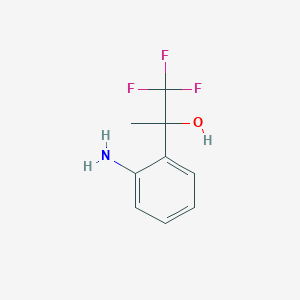
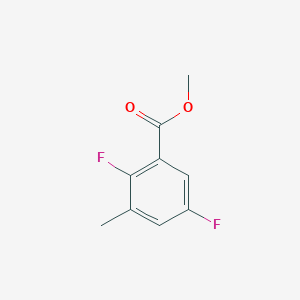
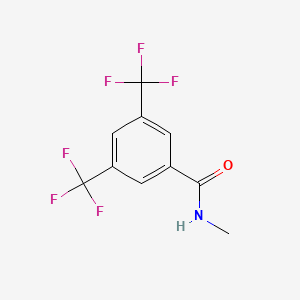
![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6329310.png)
